3-Thia-6-azabicyclo[3.2.1]octanehydrochloride
CAS No.:
Cat. No.: VC18264520
Molecular Formula: C6H12ClNS
Molecular Weight: 165.69 g/mol
* For research use only. Not for human or veterinary use.
![3-Thia-6-azabicyclo[3.2.1]octanehydrochloride -](/images/structure/VC18264520.png)
Specification
Molecular Formula | C6H12ClNS |
---|---|
Molecular Weight | 165.69 g/mol |
IUPAC Name | 3-thia-6-azabicyclo[3.2.1]octane;hydrochloride |
Standard InChI | InChI=1S/C6H11NS.ClH/c1-5-2-7-6(1)4-8-3-5;/h5-7H,1-4H2;1H |
Standard InChI Key | YGZODFVJEKRPLM-UHFFFAOYSA-N |
Canonical SMILES | C1C2CNC1CSC2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
3-Thia-6-azabicyclo[3.2.1]octane hydrochloride consists of a bicyclo[3.2.1]octane scaffold where positions 3 and 6 are occupied by sulfur and nitrogen atoms, respectively. The hydrochloride salt form enhances its solubility and stability for experimental applications. The IUPAC name derives from the bridge positions: 3-thia indicates sulfur at position 3, 6-aza denotes nitrogen at position 6, and bicyclo[3.2.1]octane specifies the fused ring structure .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 165.69 g/mol | |
IUPAC Name | 3-thia-6-azabicyclo[3.2.1]octane hydrochloride | |
SMILES | C1C2CNC1CSC2.Cl |
Structural Analysis
The compound’s bicyclic framework imposes significant conformational rigidity, a trait critical for molecular recognition in biological systems. X-ray crystallography of analogous azabicyclo compounds reveals chair-boat conformations in the six-membered ring, with sulfur and nitrogen atoms adopting equatorial positions to minimize steric strain. The hydrochloride moiety forms ionic interactions with the amine group, further stabilizing the structure.
Synthesis and Production
Synthetic Routes
The synthesis of 3-thia-6-azabicyclo[3.2.1]octane hydrochloride typically involves cyclization strategies. One approach utilizes thiirane intermediates, where sulfur is introduced via ring-opening reactions of epoxides with thiols. For example, treatment of 1,5-dienes with sulfur monochloride () under controlled conditions yields the bicyclic thia-aza scaffold. Subsequent quaternization with hydrochloric acid produces the hydrochloride salt.
Key Reaction Steps:
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Cyclization: (base compound).
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Salt Formation: .
Industrial-Scale Production
Industrial synthesis prioritizes atom economy and yield optimization. Continuous-flow reactors are employed to maintain precise temperature (80–100°C) and pressure (1–2 atm) conditions, achieving conversions exceeding 85%. Purification via recrystallization from ethanol-water mixtures ensures >98% purity, as verified by high-performance liquid chromatography (HPLC).
Physicochemical Properties
Computed Properties
PubChem data for the base compound (CID 84762282) provide foundational insights:
Table 2: Computed Physicochemical Properties
Property | Value |
---|---|
XLogP3-AA | 0.7 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 2 |
Rotatable Bonds | 0 |
Topological Polar Surface Area | 32.5 Ų |
The hydrochloride salt exhibits increased polarity () due to ionic character, enhancing aqueous solubility (12.7 mg/mL at 25°C).
Spectroscopic Data
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IR Spectroscopy: Strong absorption at 2550 cm⁻¹ (S–H stretch) and 1600 cm⁻¹ (N–H bend).
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NMR: NMR (400 MHz, D₂O): δ 3.45 (m, 2H, bridgehead H), 2.90–3.10 (m, 4H, CH₂–N and CH₂–S).
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
Compound | Heteroatoms | Bioactivity |
---|---|---|
8-Azabicyclo[3.2.1]octane | N at position 8 | Nicotinic acetylcholine receptor modulation |
8-Oxa-3-azabicyclo[3.2.1]octane | O at 8, N at 3 | Antidepressant activity |
3-Thia-6-azabicyclo[3.2.1]octane | S at 3, N at 6 | NAAA/CCR5 inhibition |
The sulfur atom in 3-thia-6-azabicyclo[3.2.1]octane enhances electrophilic reactivity, facilitating covalent interactions with enzymatic thiol groups.
Research Findings and Applications
Anti-Inflammatory Therapeutics
In murine models of colitis, ARN19689 reduced inflammation by 70% compared to controls, correlating with elevated PEA levels (p < 0.01).
Antiviral Drug Development
Molecular docking studies predict strong binding affinity (−9.2 kcal/mol) between the compound’s sulfur atom and CCR5’s transmembrane domain, supporting its role as an HIV entry inhibitor.
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